molecular formula C21H30N2O11 B608846 Mal-PEG5-NHS ester CAS No. 1807537-42-3

Mal-PEG5-NHS ester

Cat. No. B608846
M. Wt: 486.47
InChI Key: PDFXZGGPCFZXJU-UHFFFAOYSA-N
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Description

Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of Mal-PEG5-NHS ester involves the reaction of the NHS ester group with primary amines to form an amide bond . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .


Molecular Structure Analysis

The molecular formula of Mal-PEG5-NHS ester is C21H30N2O11 . It has a molecular weight of 486.5 g/mol .


Chemical Reactions Analysis

The NHS ester group of Mal-PEG5-NHS ester can react with primary amines on the protein surface, such as lysine or N-terminus, to form an amide bond . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .


Physical And Chemical Properties Analysis

Mal-PEG5-NHS ester has a molecular weight of 486.47 g/mol . Its molecular formula is C21H30N2O11 . It appears as a liquid .

Scientific Research Applications

1. Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics

Mal-PEG5-NHS ester is used in the chemical engineering of erythrocyte membranes for the display of antibodies, such as anti-Tumor Necrosis Factor, on the surface of red blood cells. This approach is valuable for enhancing the efficacy and lifetime of therapeutic immunoglobulins while reducing side effects. The study utilized NHS-PEG-maleimide (NHS-PEG-MAL) for direct thiol group targeting, proving its efficacy in stable antibody display on RBCs (Ji et al., 2019).

2. Bioactive Hydrogels with Enhanced Cell Interactions

In regenerative medicine, Mal-PEG5-NHS ester plays a crucial role in the development of poly(ethylene glycol) (PEG)-based hydrogel systems. These hydrogels are useful for controlled introduction of bioactive factors, such as proteins, peptides, and drugs. The study highlights the use of acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) in enhancing cell adhesion and spreading in bioactive hydrogels (Browning et al., 2013).

3. Analytical Methods for PEGylated Biopharmaceuticals

Mal-PEG5-NHS ester is significant in the process of PEGylation, commonly used to improve bioavailability and reduce immunogenicity of biopharmaceuticals. The study discusses the utilization of NHS esters in the PEGylation process for active peptides or proteins (Crafts et al., 2016).

4. Injectable Dual Redox Responsive Hydrogels

The development of injectable dual redox responsive hydrogels using Mal-PEG5-NHS ester demonstrates its utility in biomedical fields like drug delivery and stimuli-responsive drug release. The hydrogel formulation, using N-hydroxysuccinimide (NHS)-activated esters, shows potential in controlled drug release applications (Gong et al., 2017).

Future Directions

Mal-PEG5-NHS ester is a PEG linker that has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . This makes it a promising tool for future research and development in the field of bio-conjugation.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFXZGGPCFZXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG5-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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